Ethyl 6-morpholinonicotinate

Beschreibung

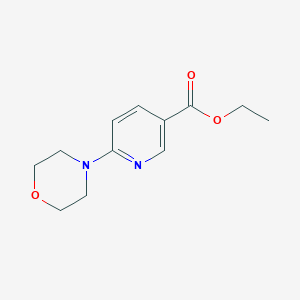

Ethyl 6-morpholinonicotinate is a nicotinic acid derivative featuring a morpholino substituent at the 6-position of the pyridine ring and an ethyl ester group at the 3-position. The ethyl ester moiety may influence lipophilicity and bioavailability, as ester groups are often hydrolyzed in vivo to release active carboxylic acids.

Eigenschaften

IUPAC Name |

ethyl 6-morpholin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-3-4-11(13-9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZINZIKSHPDGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558624 | |

| Record name | Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252944-02-8 | |

| Record name | Ethyl 6-(4-morpholinyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252944-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include maintaining the temperature between 80-100°C and using an alcohol solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-morpholinonicotinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted nicotinates .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-morpholinonicotinate is utilized in a variety of scientific research applications:

Chemistry: It serves as a versatile building block in the synthesis of various organic compounds.

Biology: It is used in the study of biological pathways and enzyme interactions.

Medicine: The compound has potential therapeutic applications, including as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 6-morpholinonicotinate involves its interaction with specific molecular targets and pathways. It shows its action by central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This makes it a valuable compound in the study of cellular processes and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Nicotinate Derivatives

*Note: this compound's properties are inferred from its methyl analog and structural calculations.

Key Observations :

- Substituent Effects: The morpholino group’s bulkiness and polarity may enhance target binding compared to smaller substituents (e.g., amino or chloro). For example, mthis compound showed strong antimalarial activity due to favorable interactions with protein targets .

- Electronic Properties: Chloro (electron-withdrawing) and amino (electron-donating) groups alter the pyridine ring’s reactivity, affecting binding to biological targets.

Pharmacological and ADMET Profiles

Table 2: Comparative Pharmacological Activities

Key Findings :

- Mthis compound: Demonstrated strong in silico antimalarial activity against Plasmodium targets, with favorable ADMET profiles (e.g., minimal hepatotoxicity) .

- Ethyl 6-Formylnicotinate : The formyl group may confer reactivity but lacks reported pharmacological data. Its instability in biological systems could limit therapeutic utility.

- Ethyl 6-Aminonicotinate: The amino group’s hydrogen-bonding capacity could improve target interactions, but susceptibility to oxidation or acetylation may reduce bioavailability.

Biologische Aktivität

Ethyl 6-morpholinonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a morpholine ring attached to a nicotinic acid derivative, which contributes to its unique biological properties. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The morpholine moiety enhances the compound's binding affinity, while the nicotinic structure facilitates interactions with nicotinic acetylcholine receptors (nAChRs) and other biomolecules. This dual-targeting mechanism positions the compound as a potential candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity

this compound has shown promising antimicrobial properties against a range of pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

2. Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. Its ability to reduce inflammation suggests possible applications in treating conditions like arthritis and other inflammatory diseases.

3. Neuroprotective Properties

The compound's interaction with nAChRs suggests potential neuroprotective effects. Preliminary studies indicate that it may help in mitigating neuronal damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels by approximately 50%, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

This compound can be compared to other nicotinic derivatives in terms of biological activity:

| Compound | Antimicrobial Activity | Anti-inflammatory Effects | Neuroprotective Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| Ethyl nicotinate | Moderate | Low | Moderate |

| Methyl nicotinate | Low | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-morpholinonicotinate, and how can reaction yields be optimized methodologically?

- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between morpholine derivatives and ethyl nicotinate precursors. Yield optimization strategies include:

- Temperature control : Lowering reaction temperatures to reduce side reactions (e.g., hydrolysis of esters) .

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Validation : Cross-validate yields via HPLC or GC-MS, and compare with literature-reported yields (≥80% for optimized protocols) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Answer :

- ¹H/¹³C NMR : Confirm morpholine ring integration (4H for –N–CH₂– groups) and ester carbonyl signals (~165-170 ppm) .

- FT-IR : Validate C=O (ester) stretching (~1720 cm⁻¹) and morpholine C–N–C vibrations (~1100 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. How can researchers conduct a systematic literature review on this compound’s pharmacological properties?

- Answer :

- Database selection : Use PubMed, SciFinder, and Google Scholar with keywords like "this compound AND pharmacokinetics" .

- Inclusion criteria : Prioritize studies adhering to NIH preclinical guidelines (e.g., sample size justification, blinding protocols) .

- Gap analysis : Identify understudied areas (e.g., long-term toxicity, drug-drug interactions) using FINER criteria (Feasible, Novel, Ethical) .

Advanced Research Questions

Q. How can contradictory data in this compound’s bioactivity studies be reconciled?

- Answer :

- Source evaluation : Check for methodological flaws (e.g., inconsistent cell lines, dosing regimens) using NIH preclinical checklists .

- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA, chi-square) to identify outliers .

- Expert consultation : Engage pharmacologists or synthetic chemists to assess experimental reproducibility .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?

- Answer :

- Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation rates .

- Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .

- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes in morpholine to trace bond reorganization via NMR .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

- Answer :

- Simulated biofluids : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .

- Degradation analysis : Monitor via LC-MS at timed intervals (0, 6, 24, 48 hrs) to quantify hydrolysis byproducts .

- Statistical rigor : Use triplicate samples and report mean ± SD with confidence intervals (p < 0.05) .

Methodological Frameworks

- Experimental design : Align with PICOT (Population, Intervention, Comparison, Outcome, Time) for pharmacological studies .

- Data presentation : Include raw data in appendices and processed data (e.g., normalized curves) in main text .

- Ethical compliance : Document data protection impact assessments (DPIA) for studies involving human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.